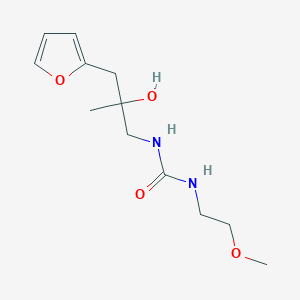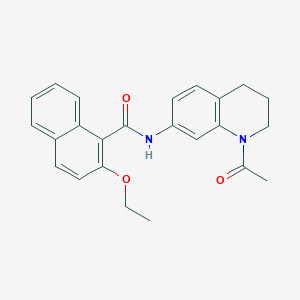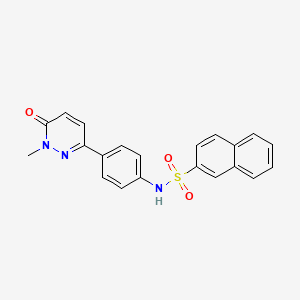
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-sulfonamide derivatives are a class of compounds that have been extensively studied due to their diverse applications in fields such as fluorescence sensing, medicinal chemistry, and materials science. These compounds are characterized by a naphthalene ring system to which a sulfonamide group is attached, providing a platform for further chemical modifications and functionalization.
Synthesis Analysis
The synthesis of naphthalene-sulfonamide derivatives often involves the condensation of naphthalene-sulfonyl chloride with various amines or the reaction of naphthalene-sulfonyl hydrazide with aldehydes or ketones to form Schiff bases. For instance, a Schiff base ligand was prepared by condensation of naphthalene-2-sulfonylhydrazide with 4-bromo-2-thiophenecarboxaldehyde, yielding a compound with potential applications in coordination chemistry . Additionally, carbon-11 labeled naphthalene-sulfonamides have been synthesized for PET imaging, demonstrating the versatility of these compounds in bioimaging applications .
Molecular Structure Analysis
The molecular structure of naphthalene-sulfonamide derivatives is often confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule. For example, the structure of a naphthalene-based sulfonamide Schiff base was established using these methods, and its coordination environment was supported by mass spectral data and DFT computational studies . Similarly, the E and Z isomers of a naphthalene-sulfonohydrazide derivative were analyzed using DFT to compare their quantum calculation parameters .
Chemical Reactions Analysis
Naphthalene-sulfonamide derivatives can participate in various chemical reactions, including coordination with metal ions, oxidative olefination, and hydroamination. For instance, a naphthalene-based sulfonamide was found to selectively detect Al3+ ions through fluorescence enhancement, indicating its potential as a chemosensor . Rhodium(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides has been reported, showcasing the reactivity of these compounds towards both activated and unactivated alkenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, fluorescence, dipole moment, and the ability to form hydrogen bonds. The conformational study of N-phenyl-1-naphthylamine and 1-anilino-8-naphthalene sulfonate revealed the importance of the sulfonate group orientation in determining the dipole moment and electrostatic interactions, which are crucial for binding and fluorescence enhancement . Additionally, the antibacterial properties of these compounds have been evaluated, with some derivatives showing significant activity against bacterial strains .
Applications De Recherche Scientifique
Antipsychotic Agent Research
Naphthalene sulfonamide derivatives have been investigated for their potential as antipsychotic agents. Research by Park et al. (2010) found that certain compounds in this category, specifically including a naphthalene-2-sulfonic acid derivative, showed high affinities for 5-HT(2C) and 5-HT(6) receptors, with considerable antagonistic activity, suggesting potential application in antipsychotic treatments (Park et al., 2010).
PET Imaging Agents
Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor. This research highlights the use of naphthalene sulfonamide derivatives in diagnostic imaging, particularly in PET scans (Wang et al., 2008).
Molecular and Spectral Analysis
A study by Sarojini et al. (2012) focused on the synthesis and characterization of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS). This work provides valuable insight into the molecular structure and properties of such compounds, which can be foundational for further applications in various scientific fields (Sarojini et al., 2012).
Tautomerism in Organic Chemistry
The study of tautomerism in organic chemistry, as explored by Lyčka (2017) in certain naphthalene derivatives, provides insights into the structural and chemical properties of these compounds. Understanding such properties is crucial for their potential application in various chemical processes and pharmaceuticals (Lyčka, 2017).
Biological Activities and Molecular Docking
The investigation of biological activities and molecular docking of sulfonamide derivatives, such as those studied by Vetrivelan (2019), can lead to the discovery of new therapeutic agents. The antimicrobial activity of these compounds against various microorganisms highlights their potential in medicinal chemistry (Vetrivelan, 2019).
Propriétés
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDITIQFAPCFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)
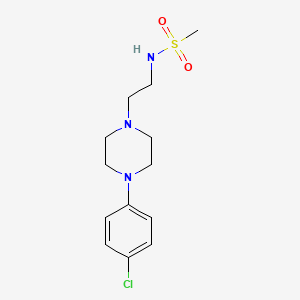
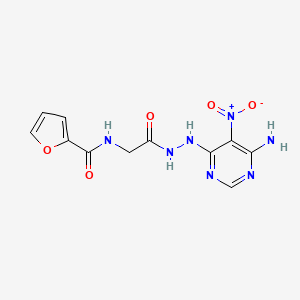
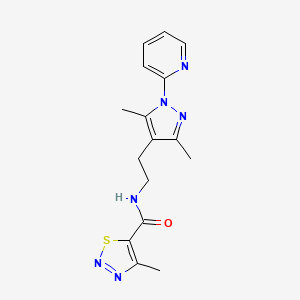
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

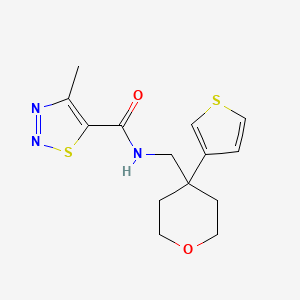
![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)
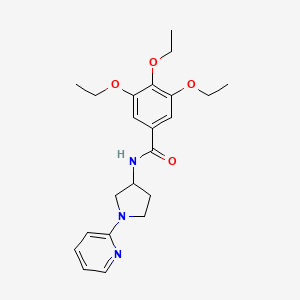
![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)
![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)
